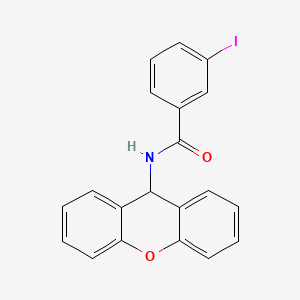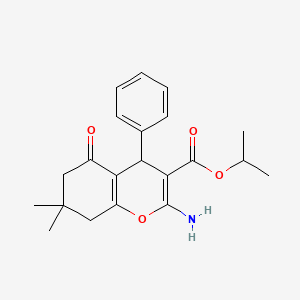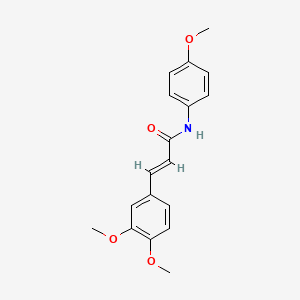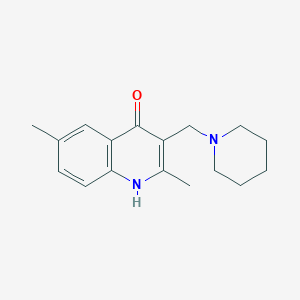![molecular formula C22H20Cl2N2O3S B11561773 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11561773.png)
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichlorophenyl and benzenesulfonamido groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with acetic anhydride to form an intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, resulting in the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide can be compared with other similar compounds such as:
- N-(2,4-Dichlorophenyl)benzenesulfonamide
- N-(2,6-Dichlorophenyl)-2-chloroacetamide
- 2,4-Dichloroacetanilide
These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Properties
Molecular Formula |
C22H20Cl2N2O3S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-15-10-16(2)12-18(11-15)25-22(27)14-26(21-9-8-17(23)13-20(21)24)30(28,29)19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,25,27) |
InChI Key |
KSVZMGXEXZZNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11561690.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11561692.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11561693.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561697.png)
![N-(3-bromophenyl)-4-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561698.png)

![N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11561706.png)
![4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11561722.png)

![(3E)-N-(4-fluorophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11561731.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11561736.png)

![N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11561745.png)

